molecular formula C16H13ClN2O2S B12085486 Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B12085486
M. Wt: 332.8 g/mol
InChI Key: OVUZWCXQWIEKLH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative of the compound .

Scientific Research Applications

Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 885460-62-8) is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C16_{16}H13_{13}ClN2_2O2_2S
  • Molecular Weight : 332.80 g/mol
  • Structural Formula : The compound features a thieno[2,3-d]pyrimidine core with a methyl ester and a benzyl group, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and inflammation.

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent:

  • Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed IC50_{50} values ranging from 29 to 59 µM against different cell lines, comparable to established inhibitors like sunitinib .
  • Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death. Specifically, it upregulates pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins (Bcl-2), suggesting a mechanism conducive to cancer therapy .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties:

  • COX-2 Inhibition : In vitro studies reported that this compound significantly inhibits COX-2 activity with an IC50_{50} value comparable to celecoxib (0.04 μmol), indicating its potential as an anti-inflammatory agent .

Table 1: Biological Activity Summary

Activity TypeAssay TypeTarget/Cell LineIC50_{50} Value
AnticancerVarious Cancer Cell LinesHepG2, MDA-MB-23129 - 59 µM
Apoptosis InductionWestern Blot AnalysisHepG2Increased caspase-3
Anti-inflammatoryCOX-2 InhibitionEnzymatic Assay0.04 μmol

Case Studies

  • Study on Apoptosis Induction : A study conducted on HepG2 cells demonstrated that treatment with the compound led to a significant increase in apoptotic cells from 0.29% (control) to 9.74% (treated), indicating its effectiveness in triggering programmed cell death .
  • In Vivo Pharmacokinetics : Further research into the pharmacokinetics of this compound is necessary to understand its bioavailability and efficacy in vivo. Initial studies suggest promising brain penetration capabilities, which are crucial for targeting central nervous system tumors .

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H13ClN2O2S/c1-9-12-14(17)18-11(8-10-6-4-3-5-7-10)19-15(12)22-13(9)16(20)21-2/h3-7H,8H2,1-2H3

InChI Key

OVUZWCXQWIEKLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CC3=CC=CC=C3)Cl)C(=O)OC

Origin of Product

United States

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